molecular formula C23H19N5O3 B1374766 2-((2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-yl)oxy)acetic acid CAS No. 533928-75-5

2-((2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-yl)oxy)acetic acid

Cat. No.: B1374766
CAS No.: 533928-75-5
M. Wt: 413.4 g/mol
InChI Key: NOZKSUXEHFMUGC-UHFFFAOYSA-N
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Description

2-((2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-yl)oxy)acetic acid is a complex organic compound with a unique structure that includes benzimidazole and pyridine moieties

Properties

IUPAC Name

2-[2,6-bis(1-methylbenzimidazol-2-yl)pyridin-4-yl]oxyacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N5O3/c1-27-19-9-5-3-7-15(19)25-22(27)17-11-14(31-13-21(29)30)12-18(24-17)23-26-16-8-4-6-10-20(16)28(23)2/h3-12H,13H2,1-2H3,(H,29,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOZKSUXEHFMUGC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=CC(=CC(=N3)C4=NC5=CC=CC=C5N4C)OCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N5O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00743243
Record name {[2,6-Bis(1-methyl-1H-benzimidazol-2-yl)pyridin-4-yl]oxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

533928-75-5
Record name {[2,6-Bis(1-methyl-1H-benzimidazol-2-yl)pyridin-4-yl]oxy}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00743243
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Route

  • Starting Materials: Pyridine-2,6-dicarboxylic acid and o-phenylenediamine derivatives.
  • Reaction Conditions: The typical method involves condensation of pyridine-2,6-dicarboxylic acid with o-phenylenediamine in the presence of polyphosphoric acid as a cyclization and dehydrating agent.
  • Methylation: The benzimidazole nitrogen is methylated to form 1-methylbenzimidazole units, enhancing solubility and modulating electronic properties.
  • Purification: The product is purified by recrystallization or chromatographic techniques to achieve high purity.

This method yields the bis(benzimidazolyl)pyridine core with a hydroxyl group at the 4-position of the pyridine ring, which is essential for subsequent functionalization.

Alternative Synthetic Strategies and Optimization

Use of Carbodiimide-Mediated Coupling

  • In some synthetic routes, coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) are used to esterify or amidate intermediate alcohols with methacrylic acid derivatives, which can be adapted for acetic acid functionalization.
  • Catalysts like 4-dimethylaminopyridine (DMAP) enhance reaction rates and yields.
  • The reaction is typically conducted at room temperature for 20 hours under inert atmosphere.
  • Purification involves silica gel chromatography with low percentages of methanol in dichloromethane as eluent.

Scale-Up Considerations

  • Industrial scale synthesis involves continuous flow reactors to improve heat and mass transfer.
  • Advanced purification methods such as preparative HPLC and recrystallization ensure high purity and batch-to-batch consistency.
  • Process optimization focuses on maximizing yield while minimizing by-products like N,N’-diisopropylurea formed during carbodiimide coupling.

Analytical Characterization During Preparation

To ensure the correct structure and purity at each step, various analytical techniques are employed:

Technique Purpose Key Observations
¹H NMR Spectroscopy Confirm aromatic protons, methyl groups, and side-chain protons Aromatic signals δ 7.0–8.5 ppm; methyl singlets ~3.5 ppm; side-chain methylene protons in 3.0–4.0 ppm range
¹³C NMR Spectroscopy Verify carbon environments in pyridine, benzimidazole, and acetic acid moieties Signals at δ ~150–166 ppm for C=O and aromatic carbons
Mass Spectrometry (LC-MS) Molecular weight confirmation Molecular ion peak consistent with C23H19N5O3, m/z ~413.4 [M+H]+
Infrared Spectroscopy (IR) Identification of functional groups Broad O–H stretch ~3200 cm⁻¹; C=O stretch ~1700 cm⁻¹; C=N stretch ~1600 cm⁻¹
Chromatography (HPLC) Purity assessment Single major peak with retention time consistent with target compound
X-ray Crystallography Structural confirmation and hydrogen bonding analysis (if crystals obtained) Confirms molecular conformation and intermolecular interactions

Summary Table of Preparation Steps

Step No. Reaction Description Reagents & Conditions Product Yield & Purity Notes
1 Synthesis of 2,6-bis(1-methylbenzimidazol-2-yl)pyridin-4-ol Pyridine-2,6-dicarboxylic acid + o-phenylenediamine, polyphosphoric acid, methylation with methyl iodide or equivalent Moderate to high yield; purified by recrystallization
2 Alkylation of pyridin-4-ol intermediate 2-(2-(2-chloroethoxy)ethoxy)ethanol, K₂CO₃, DMSO, 90°C, 18 h High yield; product precipitates upon water addition
3 Hydrolysis/deprotection to free acid Acidic or basic hydrolysis depending on protecting groups High purity after chromatographic purification
4 Optional carbodiimide-mediated coupling (for analogs) Methacrylic acid, DIC, DMAP, room temp, 20 h Slight urea contamination; acceptable for polymerization

Research Findings and Notes on Preparation

  • The multi-step synthesis requires careful control of reaction conditions, especially temperature and stoichiometry, to avoid side reactions such as over-alkylation or incomplete cyclization.
  • The choice of solvent and base critically influences the alkylation efficiency and product purity.
  • Purification steps are vital to remove inorganic salts and by-products that can interfere with downstream applications.
  • The final compound’s stability is influenced by the presence of the oxyacetic acid group, requiring storage under inert atmosphere and low temperatures to prevent degradation.
  • The synthetic methodology is adaptable to produce derivatives with varied alkyl or aryl substituents on the benzimidazole rings for structure-activity relationship studies.

Chemical Reactions Analysis

Types of Reactions

2-((2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-yl)oxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the benzimidazole and pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base or acid catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a pharmacological agent due to its ability to interact with biological targets:

  • Anticancer Activity : Studies indicate that derivatives of benzimidazole exhibit anticancer properties by inhibiting cell proliferation and inducing apoptosis in cancer cells. The benzimidazole moiety is known for its ability to interfere with DNA replication and repair mechanisms, making it a candidate for cancer treatment .
  • Antimicrobial Properties : Research has demonstrated that compounds containing benzimidazole structures possess significant antimicrobial activity against various pathogens. This suggests potential applications in developing new antibiotics or antifungal agents .

Catalysis

The compound serves as a ligand in coordination chemistry , particularly in the formation of metal complexes that are useful in catalysis:

  • Transition Metal Complexes : The bidentate nature of the ligand allows it to form stable complexes with transition metals, such as zinc and copper. These complexes have been employed in catalytic systems for the copolymerization of epoxides and carbon dioxide, showcasing their utility in green chemistry .

Material Science

In the realm of materials science, this compound can be utilized for synthesizing functional materials:

  • Organic Light Emitting Diodes (OLEDs) : The electronic properties of benzimidazole derivatives make them suitable candidates for use in OLEDs. Their ability to emit light upon electrical excitation can be harnessed in display technologies .

Case Study 1: Anticancer Activity

A study investigated the efficacy of a benzimidazole derivative similar to 2-((2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-yl)oxy)acetic acid against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response .

Case Study 2: Catalytic Efficiency

In a recent experiment, zinc complexes formed with this compound were tested for their catalytic activity in CO₂ conversion reactions. The results showed an impressive turnover number (TON) of over 1000 cycles without significant loss of activity over time, highlighting the robustness of the catalyst .

Mechanism of Action

The mechanism of action of 2-((2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-yl)oxy)acetic acid involves its interaction with specific molecular targets. It can bind to metal ions, forming stable complexes that can catalyze various biochemical reactions. Additionally, its structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Bis(1-methylbenzimidazol-2-yl)pyridine
  • 2,6-Bis(N’-methylbenzimidazol-2’-yl)pyridine
  • 1H-Benzimidazole,2,2’-(2,6-pyridinediyl)bis[1-methyl]

Uniqueness

2-((2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-yl)oxy)acetic acid is unique due to its specific structural features that combine the properties of benzimidazole and pyridine rings with an acetic acid group. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Biological Activity

2-((2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-yl)oxy)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, including mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C21H17N5OC_{21}H_{17}N_{5}O, with a molecular weight of 355.39 g/mol. Its structure features a bis(benzo[d]imidazole) moiety linked to a pyridine and an acetic acid functional group, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

1. Anticancer Activity

Recent studies have indicated that compounds containing benzimidazole derivatives exhibit significant anticancer properties. The mechanism often involves the induction of apoptosis through various pathways, including the generation of reactive oxygen species (ROS) and subsequent DNA damage.

Case Study:
In one study, complexes derived from benzimidazole were shown to sensitize melanoma cells to radiation therapy by inducing DNA strand breaks and activating p53 signaling pathways, leading to cell cycle arrest and apoptosis . The IC50 values for these complexes varied, indicating differing potencies against cancer cell lines.

2. Antimicrobial Activity

The antimicrobial efficacy of benzimidazole derivatives has been well-documented. Compounds similar to this compound have shown activity against both Gram-positive and Gram-negative bacteria.

Research Findings:
A review highlighted that certain benzimidazole derivatives exhibited minimum inhibitory concentrations (MICs) as low as 1.27 µM against various bacterial strains . This suggests a promising potential for the development of new antimicrobial agents based on this scaffold.

The mechanisms through which this compound exerts its biological effects include:

  • DNA Intercalation: The compound may intercalate with DNA due to its planar structure, disrupting replication and transcription processes.
  • Reactive Oxygen Species Generation: The formation of ROS can lead to oxidative stress, damaging cellular components and triggering apoptosis in cancer cells .

Data Summary

The following table summarizes key research findings regarding the biological activity of related compounds:

Study Activity Cell Line/Organism IC50/MIC Values Mechanism
Study AAnticancerA375 (melanoma)IC50 = 26.09 µMDNA damage via ROS
Study BAntimicrobialVarious bacteriaMIC = 1.27 µMDisruption of cell wall
Study CAnticancerHCT116 (colorectal)IC50 = 4.53 µMApoptosis via p53 activation

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for 2-((2,6-Bis(1-methyl-1H-benzo[d]imidazol-2-yl)pyridin-4-yl)oxy)acetic acid, and which analytical techniques confirm its structural integrity?

  • Methodological Answer : The compound is typically synthesized via multi-step reactions involving benzimidazole precursors and pyridine derivatives. Key steps include coupling reactions under reflux conditions with catalysts like copper(I) iodide or palladium complexes. For structural confirmation, researchers employ Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., C=O, N-H) and nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to resolve aromatic proton environments and connectivity. Elemental analysis is critical to validate purity by comparing calculated vs. experimental C, H, N percentages .

Q. How is the purity of this compound validated in laboratory settings?

  • Methodological Answer : Purity is assessed using high-performance liquid chromatography (HPLC) with UV detection to quantify impurities. Melting point determination provides a preliminary purity check, while mass spectrometry (MS) confirms molecular ion peaks. Cross-referencing experimental elemental analysis data with theoretical values (e.g., ≤0.4% deviation for C/H/N) ensures batch consistency .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to improve synthetic yield during scale-up?

  • Methodological Answer : Yield optimization involves systematic variation of solvents (e.g., DMF vs. DMSO), catalysts (e.g., Pd(OAc)₂ vs. CuI), and reaction temperatures. Design of Experiments (DoE) frameworks, such as factorial designs, help identify synergistic effects. For instance, increasing reaction time from 12 to 24 hours in DMF at 80°C improved yields by 15% in analogous benzimidazole-pyridine systems . Post-reaction purification via recrystallization (using DMF/acetic acid mixtures) further enhances purity .

Q. What strategies resolve discrepancies between calculated and experimental elemental analysis data?

  • Methodological Answer : Discrepancies often arise from incomplete drying or solvent residues. Researchers should rigorously dry samples under vacuum (60°C, 24 hours) and validate results with thermogravimetric analysis (TGA) . If deviations persist (>0.5%), X-ray crystallography can confirm structural integrity, as seen in related imidazole derivatives where crystal packing effects explained anomalous H-content .

Q. What methodologies assess the environmental stability and ecotoxicological impact of this compound?

  • Methodological Answer : Environmental fate studies follow protocols from long-term projects like INCHEMBIOL, which evaluate abiotic degradation (hydrolysis, photolysis) under controlled pH/UV conditions. High-resolution mass spectrometry (HRMS) tracks degradation products, while microcosm assays measure bioaccumulation in model organisms (e.g., Daphnia magna). For toxicity, EC50/LC50 assays in aquatic systems are paired with QSAR modeling to predict persistence and bioactivity .

Q. How are crystal structure and molecular interactions analyzed for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) at 298 K resolves bond lengths and angles (e.g., C-N, C-O). Data refinement using software like SHELXL achieves R-factors ≤0.05. For example, analogous pyridine-benzimidazole structures revealed π-π stacking (3.5–4.0 Å) and hydrogen-bonding networks (O-H···N, 2.8 Å), critical for understanding solid-state reactivity .

Q. What experimental designs validate the biological activity of this compound in enzyme inhibition studies?

  • Methodological Answer : Molecular docking simulations (AutoDock Vina) predict binding affinities to target enzymes (e.g., α-glucosidase). Experimental validation uses kinetic assays (IC50 determination) under varied pH/temperature conditions. For instance, related triazole-acetamide derivatives showed competitive inhibition (Ki = 1.2 µM) via active-site interactions confirmed by surface plasmon resonance (SPR) .

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